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molecular formula C10H7Cl2IN2O2 B8296186 6,7-Dichloro-2,3-dimethoxy-5-iodoquinoxaline

6,7-Dichloro-2,3-dimethoxy-5-iodoquinoxaline

Cat. No. B8296186
M. Wt: 384.98 g/mol
InChI Key: JLFLGSYJXFGJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06376490B1

Procedure details

To a mechanically stirred solution of 5-amino-6,7-dichloro-2,3-dimethoxyquinoxaline (Preparation 26, 38.12 g, 0.14 mol) in acetone at 0° C. was added 2M aqueous hydrochloric acid solution (396 mL, 0.79 mol), followed dropwise by addition of 1M aqueous sodium nitrite solution (208 mL, 0.28 mol). After 0.25 hour at 0° C., 5M aqueous potassium iodide solution (278 mL, 1.39 mol) was added maintaining the reaction temperature below 5° C. The mixture was then warmed to 10° C. over 0.5 hour, the acetone removed under reduced pressure and the residue partitioned between water and ethyl acetate. The organic extract was washed with 10% aqueous sodium bisulphite solution, then saturated aqueous sodium bicarbonate solution, dried (MgSO4) and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel, eluting with toluene to give the title compound (16.9 g, 32%).
Quantity
38.12 g
Type
reactant
Reaction Step One
Quantity
396 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
208 mL
Type
reactant
Reaction Step Two
Quantity
278 mL
Type
reactant
Reaction Step Three
Yield
32%

Identifiers

REACTION_CXSMILES
N[C:2]1[C:11]([Cl:12])=[C:10]([Cl:13])[CH:9]=[C:8]2[C:3]=1[N:4]=[C:5]([O:16][CH3:17])[C:6]([O:14][CH3:15])=[N:7]2.Cl.N([O-])=O.[Na+].[I-:23].[K+]>CC(C)=O>[Cl:12][C:11]1[C:2]([I:23])=[C:3]2[C:8](=[CH:9][C:10]=1[Cl:13])[N:7]=[C:6]([O:14][CH3:15])[C:5]([O:16][CH3:17])=[N:4]2 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
38.12 g
Type
reactant
Smiles
NC1=C2N=C(C(=NC2=CC(=C1Cl)Cl)OC)OC
Name
Quantity
396 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
208 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
278 mL
Type
reactant
Smiles
[I-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature below 5° C
CUSTOM
Type
CUSTOM
Details
the acetone removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with 10% aqueous sodium bisulphite solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated aqueous sodium bicarbonate solution, dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with toluene

Outcomes

Product
Details
Reaction Time
0.25 h
Name
Type
product
Smiles
ClC=1C(=C2N=C(C(=NC2=CC1Cl)OC)OC)I
Measurements
Type Value Analysis
AMOUNT: MASS 16.9 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 31.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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